Cas no 932841-37-7 (2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid)

2-(4-ブチルフェニル)-6-クロロキノリン-4-カルボン酸は、有機合成化学および医薬品開発において重要な中間体として利用されるキノリン誘導体です。その特徴的な構造は、4位のカルボキシル基と6位の塩素原子、そして4-ブチルフェニル基を有しており、分子の極性や反応性を精密に制御可能です。この化合物は高い化学的安定性を示し、金属触媒反応やクロスカップリング反応への適用性に優れています。特に医薬品分野では、生理活性物質の骨格としての応用が期待され、創薬研究における分子設計の柔軟性を提供します。結晶性の高い固体として取り扱いやすく、有機溶媒への溶解性も良好なため、実験室的スケールから工業的プロセスまで幅広く利用可能です。

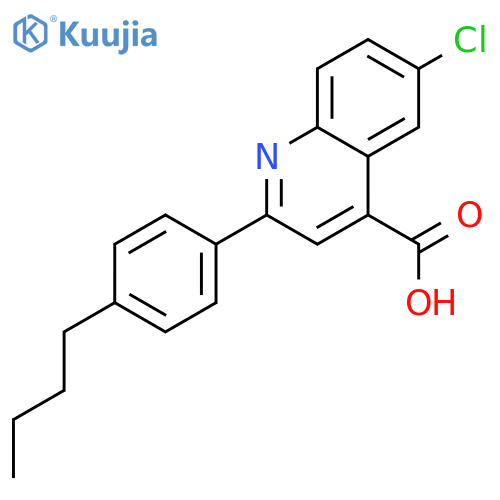

932841-37-7 structure

商品名:2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid

CAS番号:932841-37-7

MF:C20H18ClNO2

メガワット:339.815424442291

MDL:MFCD03420106

CID:3111349

PubChem ID:25218888

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid

- 2-(4-BUTYLPHENYL)-6-CHLOROQUINOLINE-4-CARBOXYLICACID

- ALBB-000597

- CS-0321752

- BBL037460

- SB72222

- MFCD03420106

- H20985

- VS-14175

- STK502287

- AKOS005170961

- 932841-37-7

-

- MDL: MFCD03420106

- インチ: InChI=1S/C20H18ClNO2/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(23)24)16-11-15(21)9-10-18(16)22-19/h5-12H,2-4H2,1H3,(H,23,24)

- InChIKey: GFOAHNCBCMOKLD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 339.103

- どういたいしつりょう: 339.103

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2A^2

- 疎水性パラメータ計算基準値(XlogP): 5.9

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B280285-1000mg |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid |

932841-37-7 | 1g |

$ 480.00 | 2022-06-07 | ||

| abcr | AB404518-500 mg |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid |

932841-37-7 | 500MG |

€195.40 | 2022-06-10 | ||

| A2B Chem LLC | AJ01069-5g |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid |

932841-37-7 | >95% | 5g |

$787.00 | 2024-07-18 | |

| abcr | AB404518-10g |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid; . |

932841-37-7 | 10g |

€1037.00 | 2024-07-23 | ||

| A2B Chem LLC | AJ01069-1g |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid |

932841-37-7 | >95% | 1g |

$439.00 | 2024-07-18 | |

| A2B Chem LLC | AJ01069-500mg |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid |

932841-37-7 | >95% | 500mg |

$412.00 | 2024-07-18 | |

| A2B Chem LLC | AJ01069-10g |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid |

932841-37-7 | >95% | 10g |

$1134.00 | 2024-07-18 | |

| abcr | AB404518-500mg |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid; . |

932841-37-7 | 500mg |

€205.00 | 2024-07-23 | ||

| abcr | AB404518-5g |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid; . |

932841-37-7 | 5g |

€637.00 | 2024-07-23 | ||

| Crysdot LLC | CD11010642-5g |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid |

932841-37-7 | 97% | 5g |

$455 | 2024-07-19 |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

932841-37-7 (2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:932841-37-7)2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):160.0